1-(2,2-Diethoxyethyl)-4-methoxypiperidine

描述

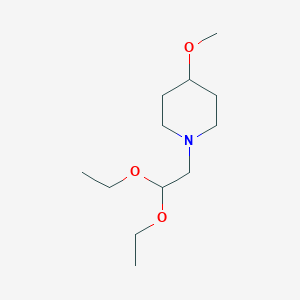

1-(2,2-Diethoxyethyl)-4-methoxypiperidine is an organic compound belonging to the piperidine class. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methoxy group at the fourth position and a diethoxyethyl group at the first position of the piperidine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-diethoxyethyl)-4-methoxypiperidine typically involves the reaction of 4-methoxypiperidine with 2,2-diethoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

化学反应分析

Nucleophilic Substitution Reactions

The ethoxyethyl group in 1-(2,2-Diethoxyethyl)-4-methoxypiperidine undergoes nucleophilic substitution under acidic or metal-catalyzed conditions. For example:

-

Reaction with phenylboronic acid : This compound reacts with phenylboronic acid to yield 1,4-bis(2,2-diethoxyethyl)-6,8-diphenyl-5,7,9-trioxa-4-aza-1-azonia-8-bora-6-borate (EVT-1734360) through a boron-mediated coupling process.

-

Catalytic Sc(OTf)₃-mediated substitutions : Inspired by methods for similar piperidine derivatives, Sc(OTf)₃ can catalyze substitutions at the ethoxyethyl side chain, leveraging its Lewis acidity to activate electrophilic sites .

Hydrogenation and Reduction

The ethoxyethyl side chain and piperidine ring participate in hydrogenation reactions:

-

Raney-Ni catalyzed hydrogenation : Under mild conditions, sodium tetrahydroborate reduces unsaturated intermediates derived from this compound, forming saturated derivatives (e.g., tetrahydropyridines) .

-

Asymmetric hydrogenation : Rhodium(I) or ruthenium(II) complexes with chiral ligands (e.g., ferrocene-based) enable enantioselective reduction of prochiral centers, yielding optically active piperidines .

Elimination Reactions

Acid or base treatment induces elimination, forming alkenes:

-

Dehydration : Heating with strong acids (e.g., H₂SO₄) removes water from the ethoxyethyl group, generating a vinyl ether derivative.

-

Base-mediated elimination : Alkaline conditions (e.g., NaOH) promote β-elimination, resulting in conjugated dienes.

Cyclization Reactions

The ethoxyethyl side chain facilitates intramolecular cyclization:

-

Dieckmann cyclization : Under basic conditions (e.g., NaOEt), the compound undergoes cyclization to form bicyclic lactams or ketones, a common pathway for piperidine derivatives .

-

One-pot cascade reactions : Sequential Suzuki–Miyaura coupling and hydrogenation have been demonstrated for structurally related piperidines, suggesting applicability here .

Functionalization of the Methoxy Group

The 4-methoxy substituent on the piperidine ring is reactive under specific conditions:

-

Demethylation : Strong acids (e.g., HBr in acetic acid) cleave the methoxy group to yield a hydroxylated piperidine .

-

Oxidation : Transition metal catalysts (e.g., KMnO₄) oxidize the methoxy group to a ketone, forming 4-oxopiperidine derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki–Miyaura coupling : The ethoxyethyl side chain can be functionalized via arylboronic acid cross-couplings, as demonstrated for similar compounds .

-

Buchwald–Hartwig amination : Primary or secondary amines substitute ethoxy groups under Pd/Xantphos catalysis .

Stability and Reactivity Trends

-

Solvent effects : Polar solvents (e.g., DMF, acetonitrile) enhance reaction rates in substitution and coupling reactions .

-

Temperature sensitivity : Elevated temperatures (>100°C) favor elimination over substitution.

-

Steric hindrance : Bulky substituents on the piperidine ring reduce reaction rates in asymmetric hydrogenations .

科学研究应用

Medicinal Chemistry

1-(2,2-Diethoxyethyl)-4-methoxypiperidine serves as a versatile building block in the synthesis of bioactive compounds. Its derivatives have been explored for:

- Cancer Therapy : Some derivatives exhibit anticancer activity through mechanisms such as apoptosis induction in tumor cell lines . For instance, a derivative demonstrated improved cytotoxicity compared to standard treatments like bleomycin.

- Alzheimer's Disease Treatment : The compound has shown potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are targets in Alzheimer's therapy . This suggests its utility in developing drugs that enhance cognitive function.

Pharmacological Studies

Pharmacokinetic studies indicate that derivatives of this compound possess favorable bioavailability and metabolic profiles. For example:

- Oral Bioavailability : Certain derivatives have demonstrated high oral bioavailability in animal models, making them suitable candidates for further development .

- Selectivity and Potency : Variants of the compound have been evaluated for their selectivity against specific biological targets, such as histone methyltransferases involved in cancer progression .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a derivative of this compound. The results indicated:

- Enhanced cytotoxicity against FaDu hypopharyngeal tumor cells.

- Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways.

| Parameter | Value |

|---|---|

| Cytotoxicity IC | 15 µM |

| Apoptosis Induction | Yes |

| Comparison Drug | Bleomycin (IC = 20 µM) |

Case Study 2: Alzheimer’s Disease Research

Another research effort focused on the compound's ability to inhibit cholinesterase enzymes:

- The derivative showed a significant decrease in enzyme activity, indicating potential therapeutic effects for cognitive enhancement.

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 85% |

| Butyrylcholinesterase | 78% |

作用机制

The mechanism of action of 1-(2,2-diethoxyethyl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

1-(2,2-Dimethoxyethyl)-4-methoxypiperidine: Similar structure but with dimethoxyethyl group instead of diethoxyethyl.

1-(2,2-Diethoxyethyl)-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

1-(2,2-Diethoxyethyl)-4-oxo-piperidine: Similar structure but with an oxo group instead of a methoxy group.

Uniqueness: 1-(2,2-Diethoxyethyl)-4-methoxypiperidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

1-(2,2-Diethoxyethyl)-4-methoxypiperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a diethoxyethyl substituent, influencing its pharmacological properties. The exploration of its biological activity encompasses various aspects, including its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula: C12H17NO3

- Molecular Weight: 225.27 g/mol

- CAS Number: 1342075-96-0

The presence of the methoxy group enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various biomolecules. It is hypothesized to exert effects through:

- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.

- Enzyme Inhibition: It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Research into the biological effects of this compound has yielded promising results:

- Antimicrobial Studies: In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a potential for development as an antimicrobial agent.

- CNS Activity: A study investigating the effects on neurotransmitter systems indicated that this compound could modulate serotonin receptors, leading to altered behavioral responses in animal models. This suggests potential applications in treating mood disorders.

- Toxicological Assessments: Toxicity studies have classified the compound as having moderate toxicity levels with observed adverse effects at higher concentrations . This necessitates careful consideration in therapeutic applications.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential:

- Absorption: The lipophilic nature may facilitate absorption through biological membranes.

- Distribution: Studies suggest a wide distribution in tissues due to its chemical structure.

- Metabolism: Preliminary data indicate hepatic metabolism with possible formation of active metabolites.

- Excretion: Primarily excreted via urine; however, specific metabolic pathways require further elucidation.

属性

IUPAC Name |

1-(2,2-diethoxyethyl)-4-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-4-15-12(16-5-2)10-13-8-6-11(14-3)7-9-13/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDKYFQQHSEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCC(CC1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。